molecular formula C8H15NO B11722211 3,4,4-Trimethylpent-2-enamide

3,4,4-Trimethylpent-2-enamide

Cat. No.: B11722211
M. Wt: 141.21 g/mol
InChI Key: IVZXTSKOMNRMCD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethylpent-2-enamide typically involves the reaction of 3,4,4-trimethyl-2-pentenoic acid with ammonia or an amine under specific conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. The general reaction scheme is as follows:

[ \text{3,4,4-Trimethyl-2-pentenoic acid} + \text{Ammonia} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3,4,4-Trimethylpent-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylpent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-Trimethyl-2-pentene: A related compound with similar structural features but lacking the amide group.

    3,4,4-Trimethylpentanoic acid: The carboxylic acid precursor used in the synthesis of 3,4,4-Trimethylpent-2-enamide.

Uniqueness

This compound is unique due to its combination of a pentene backbone and an amide functional group. This structural feature imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,4,4-trimethylpent-2-enamide

InChI

InChI=1S/C8H15NO/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H2,9,10)

InChI Key

IVZXTSKOMNRMCD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N)C(C)(C)C

Origin of Product

United States

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